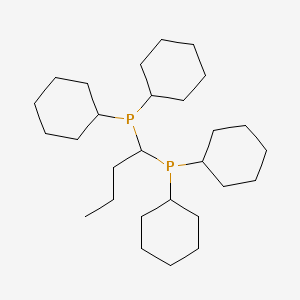![molecular formula C14H11BrN2O B14135684 5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine CAS No. 89192-97-2](/img/structure/B14135684.png)
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the radical reaction approach, which includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another method involves the use of palladium-catalyzed coupling reactions (Suzuki reaction) and Vilsmeier-Haack reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Substitution: Halogen substitution reactions are prevalent, especially involving bromine.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Substitution: Halogenating agents like bromine and iodine.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are often used in further synthetic applications .
Applications De Recherche Scientifique
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a scaffold in organic synthesis for the development of new compounds.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of materials with specific properties.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: A broad class of compounds with diverse biological activities.
Imidazo[4,5-b]pyridine: Known for its medicinal properties.
Imidazo[4,5-c]pyridine: Another variant with significant biological activities.
Uniqueness
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Propriétés
Numéro CAS |
89192-97-2 |
|---|---|
Formule moléculaire |
C14H11BrN2O |
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
5-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-13(10-6-3-2-4-7-10)16-12-9-5-8-11(15)17(12)14/h2-9H,1H3 |
Clé InChI |
LUSNDONMMXBASV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C2N1C(=CC=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


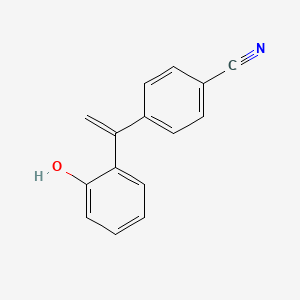
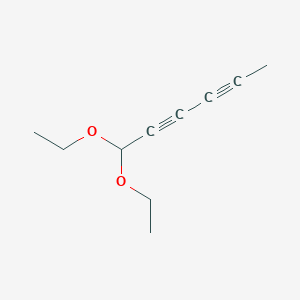
![Ethyl 7-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B14135612.png)
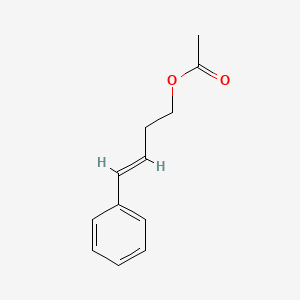



![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)

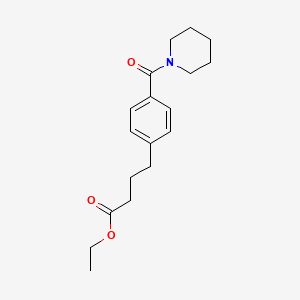

![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
